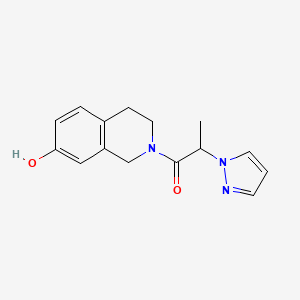
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as HPI-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been designed to target specific biochemical pathways in the body.
Wirkmechanismus
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to target specific biochemical pathways in the body. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and modulate the activity of neurotransmitters. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has not yet been tested in clinical trials, which limits its potential application in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to test its efficacy in clinical trials, which may lead to its eventual use in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its yield and purity. Finally, research could also focus on developing analogs of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its potency and selectivity.
Synthesemethoden
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is synthesized through a multi-step process involving the reaction of 2-amino-5-bromopyrazine with 2-bromoacetophenone to form a pyrazolone intermediate. The intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-7-ol to form the final product, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(18-7-2-6-16-18)15(20)17-8-5-12-3-4-14(19)9-13(12)10-17/h2-4,6-7,9,11,19H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFZPJRYVZNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)


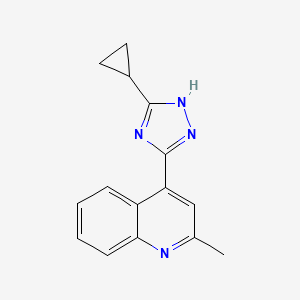



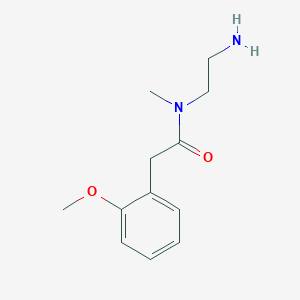
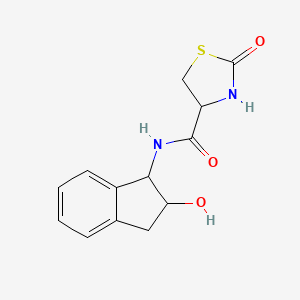
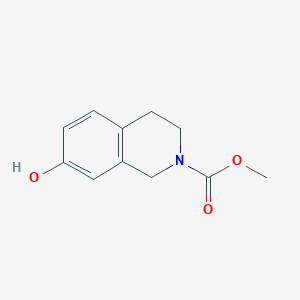
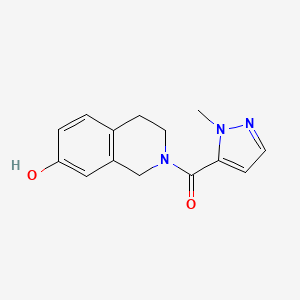
![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)